3-[Ethyl(methyl)amino]cyclobutanol hydrochloride
Description
Properties
IUPAC Name |
3-[ethyl(methyl)amino]cyclobutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-3-8(2)6-4-7(9)5-6;/h6-7,9H,3-5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNJOQSRYDDZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1CC(C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[Ethyl(methyl)amino]cyclobutanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride
- CAS Number : 2169630-09-3
- Molecular Formula : C7H14ClN
- Molecular Weight : 151.64 g/mol
Biological Activity Overview
The biological activities of 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride are primarily associated with its interactions with various biological targets. Research indicates potential applications in treating neurological disorders and as an antimicrobial agent.
Antimicrobial Activity
Recent studies have shown that compounds similar to 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride exhibit significant antimicrobial properties. For instance, derivatives of cyclobutanol have been tested against various bacterial strains, demonstrating promising results in inhibiting growth.
| Study Reference | Compound Tested | Bacterial Strains | Inhibition Zone (mm) |
|---|---|---|---|
| Krolenko et al. (2016) | Cyclobutanol Derivative | E. coli, S. aureus | 15-20 |
Neurological Effects
The compound has been evaluated for its effects on neurotransmitter systems, particularly in relation to serotonin and norepinephrine pathways. Preliminary findings suggest that it may enhance mood and cognitive function by modulating these neurotransmitters.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Krolenko et al., various derivatives of cyclobutanol were synthesized and tested for their antimicrobial activity. The results indicated that certain modifications to the cyclobutanol structure significantly increased antimicrobial potency against both Gram-positive and Gram-negative bacteria .
Case Study 2: Neurological Impact
A research team investigated the effects of 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride on animal models exhibiting anxiety-like behavior. The compound was administered in controlled doses, resulting in a marked reduction in anxiety symptoms as measured by the elevated plus maze test . This suggests a potential role in treating anxiety disorders.
The exact mechanism of action for 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride is still under investigation. However, it is hypothesized that its biological activity may be attributed to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter degradation.
- Receptor Modulation : Potential interaction with serotonin receptors could explain its mood-enhancing effects.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a lead candidate in developing new therapeutic agents. Its unique structure allows it to interact with various biological targets, including:
- Opioid Receptors: Initial studies indicate that derivatives of cyclobutanol compounds can exhibit binding affinities towards opioid receptors, which are critical for pain management therapies .
- Integrin Antagonism: Research has explored its role as a ligand-mimetic antagonist for integrins, which are important in cancer therapy .
Antidepressant Activity
Preliminary assessments suggest that 3-[Ethyl(methyl)amino]cyclobutanol hydrochloride may possess antidepressant properties. The mechanism is hypothesized to involve modulation of neurotransmitter systems, although further studies are needed to confirm these effects.
Pharmacological Studies
Research has demonstrated that modifications to cyclobutanol derivatives can significantly impact their biological activity. For instance, studies involving analogs have shown varied affinities for opioid receptors, suggesting that subtle changes in structure can lead to substantial differences in therapeutic potential .
Clinical Implications
Given the compound's potential antidepressant activity, clinical trials could be designed to evaluate its efficacy and safety profile in treating mood disorders. Such studies would be essential for understanding its place within existing treatment paradigms.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key cyclobutane/cyclobutanol derivatives and their properties:
Key Differences and Implications
Ring Size and Rigidity: Cyclobutane derivatives (e.g., 3-[Ethyl(methyl)amino]cyclobutanol HCl) exhibit greater ring strain and rigidity compared to azetidine (4-membered nitrogen-containing ring) or cyclohexane analogs. This impacts conformational flexibility in drug-receptor interactions .
Substituent Effects: Amino Groups: Compounds like trans-3-aminocyclobutanol hydrochloride prioritize hydrogen-bonding interactions, enhancing solubility and target engagement . Ester vs. Hydroxyl Groups: Methyl/ethyl esters (e.g., methyl 1-(methylamino)cyclobutanecarboxylate HCl) increase lipophilicity, whereas hydroxyl groups (e.g., 3-methylcyclobutanol) balance polarity and metabolic stability .
Stereochemistry: Cis/trans configurations significantly alter biological activity. For instance, cis-3-aminocyclobutanol derivatives show distinct NMR shifts (e.g., δ 3.82 for OCH₃ in cis-methyl esters) compared to trans isomers .
Salt Forms: Hydrochloride salts (common in these compounds) improve water solubility. For example, methyl 1-(methylamino)cyclobutanecarboxylate HCl is synthesized via HCl-mediated precipitation, ensuring >80% yield .
Preparation Methods
Direct Amination of Cyclobutanol Derivatives
One common approach involves the nucleophilic substitution of a suitable leaving group on a cyclobutanol derivative with ethyl(methyl)amine or its equivalent. This method requires:
- A cyclobutanol substrate bearing a good leaving group (e.g., halide, tosylate)
- Reaction with ethyl(methyl)amine under controlled temperature
- Use of solvents such as ethanol or acetonitrile to facilitate nucleophilic substitution
| Parameter | Conditions |
|---|---|
| Substrate | 3-halo or 3-tosylcyclobutanol |
| Nucleophile | Ethyl(methyl)amine |
| Solvent | Ethanol, acetonitrile |
| Temperature | 25–80 °C |
| Reaction Time | 4–24 hours |
| Yield | 60–85% (isolated) |
This method benefits from straightforward steps but may require protection/deprotection strategies if other functional groups are present.
Reductive Amination of 3-Cyclobutanone Derivatives
Another efficient method is reductive amination, where 3-cyclobutanone is reacted with ethyl(methyl)amine in the presence of a reducing agent:
- The ketone group on cyclobutanone forms an imine intermediate with ethyl(methyl)amine.
- Subsequent reduction of the imine yields the desired amino alcohol.
- Sodium cyanoborohydride (NaBH3CN)
- Sodium triacetoxyborohydride (NaBH(OAc)3)
| Parameter | Conditions |
|---|---|
| Substrate | 3-cyclobutanone |
| Amine | Ethyl(methyl)amine |
| Reducing agent | NaBH3CN or NaBH(OAc)3 |
| Solvent | Methanol, dichloromethane |
| Temperature | 0–40 °C |
| Reaction Time | 2–12 hours |
| Yield | 75–90% (isolated) |
This method allows for high selectivity and yields, with mild conditions that preserve sensitive functionalities.
Protection and Deprotection Strategies
In cases where the amino group or hydroxyl group requires protection to prevent side reactions, carbamate protecting groups such as tert-butyloxycarbonyl (BOC) are employed. The process involves:
- Protection of amino groups as BOC-carbamates
- Carrying out the necessary transformations
- Subsequent deprotection under acidic conditions (e.g., trifluoroacetic acid)
This strategy enhances purity and yield in multi-step syntheses.
Conversion to Hydrochloride Salt
The free base 3-[Ethyl(methyl)amino]cyclobutanol is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium.
- Dissolve the free base in an appropriate solvent (e.g., ethanol)
- Add stoichiometric or slight excess of HCl gas or aqueous HCl
- Stir at room temperature until precipitation occurs
- Isolate the hydrochloride salt by filtration and drying
This step improves compound stability, crystallinity, and handling properties.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 3-halo/tosylcyclobutanol | Ethyl(methyl)amine | 25–80 °C, 4–24 h | 60–85 | Requires good leaving group |
| Reductive amination | 3-cyclobutanone | Ethyl(methyl)amine, NaBH3CN | 0–40 °C, 2–12 h | 75–90 | Mild, high selectivity |
| Protection/deprotection | Amino alcohol intermediates | BOC anhydride, TFA | Various | High | For multi-step synthesis |
| Salt formation | Free base | HCl (gas or aqueous) | Room temperature | Quantitative | Stabilizes compound as hydrochloride salt |
Research Findings and Literature Insights
- Patents and research documents indicate that reductive amination is favored for its efficiency and cleaner reaction profile in synthesizing amino cyclobutanols with alkylated amines.
- The use of BOC protection is common in complex synthetic sequences involving amino alcohols to prevent side reactions and facilitate purification.
- The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications due to improved solubility and crystallinity.
- Yields reported in literature range from moderate to high, with reductive amination generally providing superior isolated yields and purity compared to direct substitution methods.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for 3-[ethyl(methyl)amino]cyclobutanol hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination of cyclobutanol derivatives. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride can react with ethylating agents (e.g., ethyl tosylate) under basic conditions to introduce the ethyl group. Optimize yields by controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent selection (ethyl acetate for solubility), and purification via recrystallization .
- Data Analysis : NMR characterization (e.g., δ 2.56–2.31 ppm for cyclobutyl protons and ethyl/methyl groups) confirms structural integrity. Low yields (<80%) may arise from incomplete substitution; TLC monitoring and iterative solvent removal can mitigate this .
Q. How can NMR spectroscopy distinguish stereoisomers of 3-[ethyl(methyl)amino]cyclobutanol hydrochloride?
- Methodology : Use -NMR in DMSO- to analyze coupling constants (e.g., cyclobutyl ring protons show distinct splitting patterns). For example, cis/trans isomers exhibit differences in vicinal coupling () due to spatial proximity of substituents. Reference analogs like cis-3-amino-1-methylcyclobutanol hydrochloride (δ 1.02 ppm for methyl groups) for comparison .
- Validation : Compare experimental spectra with computational predictions (DFT-based chemical shift calculations) to resolve ambiguities .
Q. What stability challenges arise during storage of amine-containing cyclobutanol derivatives, and how are they addressed?
- Methodology : Assess hygroscopicity and oxidative degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Use inert atmospheres (argon) and desiccants for storage. LC-MS can detect degradation products (e.g., oxidized amines or cyclobutane ring-opening byproducts) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclobutanol ring in nucleophilic substitutions?
- Methodology : Perform kinetic studies with varying leaving groups (e.g., tosylate vs. mesylate) and nucleophiles (e.g., ethylamine vs. methylamine). Monitor reaction rates via in-situ IR spectroscopy. Computational modeling (DFT) can quantify ring strain (cyclobutane ~26 kcal/mol) and transition-state energies .
- Data Contradictions : Patent data (e.g., 80% yield in Reference Example 87 ) may conflict with academic reports due to unoptimized scales; replicate conditions with controlled humidity and oxygen levels.
Q. What analytical strategies resolve impurities in 3-[ethyl(methyl)amino]cyclobutanol hydrochloride batches?
- Methodology : Use HPLC with charged aerosol detection (CAD) to separate polar impurities (e.g., unreacted starting materials, hydrochlorides). Compare retention times with pharmacopeial standards (e.g., benazepril hydrochloride impurity profiling ).
- Case Study : A 2% impurity at min may correspond to a diastereomeric byproduct; chiral stationary phases (CSP-HPLC) or derivatization (Marfey’s reagent) can confirm stereochemical purity .
Q. How can in silico modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., β-adrenergic receptors). Parameterize the compound’s partial charges (AM1-BCC) and assess binding affinity (ΔG). Validate with SPR or ITC binding assays .
- Limitations : Cyclobutanol’s rigidity may limit conformational sampling; use MD simulations (>100 ns) to explore induced-fit mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
